molecular formula C19H28F2O B039831 Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- CAS No. 124729-02-8

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-

Cat. No.: B039831
CAS No.: 124729-02-8
M. Wt: 310.4 g/mol
InChI Key: RFVOKVIZOOXEPB-UHFFFAOYSA-N
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Description

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- is a useful research compound. Its molecular formula is C19H28F2O and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-, also known by its CAS number 124729-02-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H28F2O
  • Molecular Weight : 310.42 g/mol
  • CAS Number : 124729-02-8
  • Structure : The compound features a difluorophenyl group with an ethoxy substituent and a pentylcyclohexyl moiety.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzene derivatives has demonstrated that certain structural modifications can enhance cytotoxicity against cancer cell lines. The compound's ability to inhibit histone demethylase LSD1 has been particularly noted, suggesting a mechanism for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)1.52LSD1 Inhibition
Compound BHepG2 (Liver Cancer)2.01Apoptosis Induction
Benzene DerivativeMCF-7Not specifiedPotentially similar to above

The structure–activity relationship (SAR) studies indicate that the presence of the ethoxy and difluoro groups may contribute to enhanced biological activity by influencing the compound's interaction with cellular targets.

Toxicological Studies

While exploring its biological activity, it is essential to consider the toxicological profile of Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-. The compound has been associated with various risk factors:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

These findings necessitate caution in handling and further research to elucidate the compound's safety profile.

Microbial Interactions

A study investigating microbial degradation of benzene compounds found that the presence of similar benzene derivatives inhibited microbial metabolic activity. This suggests that while some derivatives may possess beneficial biological properties, they can also exhibit toxic effects on microbial communities .

Experimental Data

In a controlled experiment using microbial fuel cells (MFCs), researchers observed that benzene derivatives affected power generation capabilities due to their toxic impact on microbial populations. The adaptation time for microbial communities increased significantly in the presence of these compounds, indicating their inhibitory effects .

Properties

IUPAC Name

1-ethoxy-2,3-difluoro-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2O/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-17(22-4-2)19(21)18(16)20/h12-15H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVOKVIZOOXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591466
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124729-02-8
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)-benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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